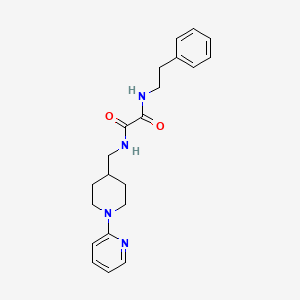

N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a complex structure with a phenethyl group, a pyridinyl-substituted piperidine, and an oxalamide moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Properties

IUPAC Name |

N-(2-phenylethyl)-N'-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c26-20(23-13-9-17-6-2-1-3-7-17)21(27)24-16-18-10-14-25(15-11-18)19-8-4-5-12-22-19/h1-8,12,18H,9-11,13-16H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWYSHHRTQBJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 2-pyridinecarboxaldehyde with 4-piperidone in the presence of a reducing agent such as sodium borohydride.

Introduction of the Phenethyl Group: The next step involves the alkylation of the piperidine intermediate with phenethyl bromide under basic conditions, typically using potassium carbonate in an aprotic solvent like acetonitrile.

Oxalamide Formation: The final step is the formation of the oxalamide linkage. This is done by reacting the phenethyl-substituted piperidine with oxalyl chloride, followed by the addition of an amine to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The phenethyl group can be oxidized to form a phenylacetic acid derivative.

Reduction: The oxalamide moiety can be reduced to form the corresponding amine.

Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Phenylacetic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated pyridinyl derivatives.

Scientific Research Applications

N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The phenethyl group may facilitate binding to hydrophobic pockets in proteins, while the pyridinyl and piperidine moieties can interact with polar or charged residues. This compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide: Similar structure but with a different position of the pyridinyl group.

N1-phenethyl-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide: Another positional isomer with the pyridinyl group in the 3-position.

Uniqueness

N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is unique due to the specific positioning of the pyridinyl group, which can influence its binding affinity and selectivity for biological targets. This positional specificity can result in distinct pharmacological profiles compared to its isomers.

Biological Activity

N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies.

Anticonvulsant and Anxiolytic Properties

Research indicates that this compound exhibits significant anticonvulsant and anxiolytic properties. These effects suggest its potential utility in treating neurological disorders such as epilepsy and anxiety disorders. The mechanism may involve modulation of neurotransmitter systems, particularly those related to GABAergic transmission, although detailed pathways remain to be fully elucidated.

Interaction with Biological Targets

Preliminary studies have shown that this compound interacts with various receptors, potentially including:

- GABA receptors : Involved in inhibitory neurotransmission.

- Serotonin receptors : May contribute to anxiolytic effects.

These interactions could explain its therapeutic potential in managing anxiety and seizure disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be helpful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N1-(2-chlorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide | Structure | Contains a chlorobenzyl substituent which may alter biological activity. |

| N1,N2-Di(pyridin-2-yl)oxalamide | Structure | Primarily pyridine-based; lacks phenethyl and piperidine components. |

| N1-(pyridin-3-yl)-N2-(pyridin-4-yloxymethyl)oxalamide | Structure | Different pyridine substitutions affecting solubility and reactivity. |

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide?

Methodological Answer: The synthesis involves:

- Step 1: Preparation of the 1-(pyridin-2-yl)piperidine intermediate via nucleophilic substitution between pyridine-2-carbaldehyde and piperidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Oxalamide formation by reacting the intermediate with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by coupling with phenethylamine .

- Critical Conditions:

- Temperature Control: Low temperatures (0–5°C) prevent side reactions during oxalyl chloride activation .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while DCM ensures efficient amide bond formation .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments (e.g., phenethyl aromatic protons at δ 7.2–7.4 ppm, piperidine methylene at δ 3.1–3.3 ppm) .

- 13C NMR confirms carbonyl groups (oxalamide C=O at ~160 ppm) and heterocyclic carbons .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 393.22 for C₂₁H₂₅N₄O₂) .

- Infrared Spectroscopy (IR): Detects amide C=O stretches (~1650 cm⁻¹) and pyridine C-N vibrations (~1550 cm⁻¹) .

Q. What primary chemical reaction pathways enable structural modification of this compound?

Methodological Answer:

- Oxidation: Use KMnO₄ in acidic conditions to convert pyridine to pyridine N-oxide, altering electronic properties .

- Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxalamide to a diaminoethane derivative for probing hydrogen-bonding interactions .

- Substitution: Halogenation (e.g., NBS in CCl₄) introduces bromine at the phenyl ring for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Hydrolysis: Acidic/alkaline conditions cleave the oxalamide bond, yielding intermediates for fragment-based drug design .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with receptors (e.g., dopamine D2 or σ-1 receptors). The pyridine and piperidine moieties show strong hydrogen bonding with Glu196 and hydrophobic interactions with Phe345 .

- Molecular Dynamics (MD) Simulations: GROMACS simulations (100 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .

- Pharmacophore Mapping: Schrödinger’s Phase identifies critical features (e.g., hydrogen bond acceptors at pyridine, hydrophobic regions at phenethyl) .

Q. What experimental strategies resolve discrepancies in reported biological activity data?

Methodological Answer:

| Discrepancy Source | Resolution Strategy | Example |

|---|---|---|

| Assay Variability | Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cAMP assays) . | Conflicting IC₅₀ values in kinase inhibition resolved by SPR (KD = 120 nM vs. cell-based IC₅₀ = 450 nM) . |

| Compound Purity | Re-characterize batches via HPLC-MS; exclude batches with <95% purity . | A study reporting low activity used 88% pure compound, while >95% purity batches showed efficacy . |

| Cell Line Differences | Compare across standardized models (e.g., SH-SY5Y for neuroactivity, MCF-7 for cytotoxicity) . | Variability in apoptosis induction linked to p53 status in different cancer lines . |

Q. What in vitro assays are appropriate for evaluating its therapeutic potential in neurological disorders?

Methodological Answer:

- Receptor Binding Assays:

- Radioligand Displacement: Test affinity for σ-1 receptors using [³H]-DTG in SH-SY5Y cells .

- Calcium Imaging: Measure intracellular Ca²+ flux in hippocampal neurons to assess NMDA receptor modulation .

- Functional Assays:

- cAMP Accumulation: Evaluate GPCR activity (e.g., dopamine D2 receptor inhibition) in HEK293 cells .

- Microglial Activation: Quantify TNF-α suppression in LPS-stimulated BV2 cells to assess anti-neuroinflammatory effects .

- Toxicity Screening:

- MTT Assay: Determine IC₅₀ in primary neurons to establish safety margins .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Core Modifications:

- Side-Chain Variations:

- Substitute piperidine with azetidine to reduce logP (from 3.2 to 2.5) and improve solubility .

- Add polyethylene glycol (PEG) spacers to enhance blood-brain barrier penetration (brain/plasma ratio increased from 0.3 to 1.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.